N,N-Dipropargylaniline
CAS No.: 18158-68-4
Cat. No.: VC21046077
Molecular Formula: C12H11N
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18158-68-4 |
|---|---|
| Molecular Formula | C12H11N |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | N,N-bis(prop-2-ynyl)aniline |
| Standard InChI | InChI=1S/C12H11N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h1-2,5-9H,10-11H2 |
| Standard InChI Key | ONOQPVMGQVXXQD-UHFFFAOYSA-N |
| SMILES | C#CCN(CC#C)C1=CC=CC=C1 |
| Canonical SMILES | C#CCN(CC#C)C1=CC=CC=C1 |
Introduction
Physical and Chemical Properties
N,N-Dipropargylaniline exhibits specific physical and chemical properties that influence its reactivity and applications in organic synthesis. The compound possesses terminal alkyne groups, which are highly reactive sites for various transformations.
Structural Information
The molecular structure of N,N-dipropargylaniline consists of an aniline backbone with two propargyl substituents on the nitrogen atom.
Table 1: Structural Properties of N,N-Dipropargylaniline
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N |
| SMILES | C#CCN(CC#C)C1=CC=CC=C1 |
| InChI | InChI=1S/C12H11N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h1-2,5-9H,10-11H2 |
| InChIKey | ONOQPVMGQVXXQD-UHFFFAOYSA-N |
| CAS Number | 18158-68-4 |
| Synonyms | N,N-bis(prop-2-ynyl)aniline, N,N-Di-2-propynylaniline, phenyl-di-prop-2-ynyl-amine, Dipropargylphenylamine |
Physical Properties
Understanding the physical properties of N,N-dipropargylaniline is crucial for handling the compound in laboratory and industrial settings.
Table 2: Physical Properties of N,N-Dipropargylaniline
| Property | Value |
|---|---|
| Appearance | Not specified in sources |
| Density | 1.051 g/cm³ |
| Boiling Point | 258.7°C at 760 mmHg |
| Melting Point | Not specified in sources |
| Flash Point | 100.8°C |
| Molecular Weight | 169.22 g/mol |
| Exact Mass | 169.089 g/mol |
| Vapor Pressure | 0.0135 mmHg at 25°C |
| Index of Refraction | 1.595 |
Spectroscopic Properties
Mass spectrometry data indicates specific fragmentation patterns for N,N-dipropargylaniline, which are useful for analytical identification.
Table 3: Predicted Collision Cross Section Data for N,N-Dipropargylaniline
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.09642 | 164.6 |
| [M+Na]⁺ | 192.07836 | 173.8 |
| [M+NH₄]⁺ | 187.12296 | 165.8 |
| [M+K]⁺ | 208.05230 | 162.5 |
| [M-H]⁻ | 168.08186 | 154.7 |
| [M+Na-2H]⁻ | 190.06381 | 164.5 |
| [M]⁺ | 169.08859 | 161.9 |
| [M]⁻ | 169.08969 | 161.9 |
These collision cross-section data are valuable for analytical purposes, particularly in mass spectrometry-based identification and characterization of the compound .
Synthesis Methods
Several methods exist for synthesizing N,N-dipropargylaniline, primarily involving the alkylation of aniline with propargyl bromide.
Standard Synthesis Procedure
The most common synthesis route involves the reaction of aniline with propargyl bromide in the presence of a base. This N-alkylation reaction proceeds via a nucleophilic substitution mechanism.
A typical synthesis procedure follows:
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Aniline is treated with propargyl bromide in the presence of potassium carbonate (K₂CO₃) as a base
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The reaction is typically carried out in acetone or DMF as a solvent
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The mixture is stirred at room temperature for several hours to days
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The product is isolated through extraction and purification steps
Research by Liu et al. indicates that the synthesis of N,N-dipropargylaniline follows a literature method with slight modifications, where a mixture of aniline and K₂CO₃ is stirred until a homogeneous solution is obtained, followed by the addition of propargyl bromide. The reaction mixture is then stirred at room temperature for a specified duration to complete the reaction .
Alternative Synthesis Approaches
Alternative approaches to synthesizing N,N-dipropargylaniline and related compounds have been reported:
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Using different bases such as sodium hydroxide or potassium hydroxide
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Employing phase-transfer catalysis to improve the reaction efficiency
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Microwave-assisted reactions for shorter reaction times
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One-pot sequential addition of propargyl bromide for controlled alkylation
The choice of solvent significantly affects the yield, with aprotic polar solvents like DMF and acetone providing better results compared to protic solvents .
Spectroscopic Characterization
Spectroscopic data is crucial for identifying and confirming the structure of N,N-dipropargylaniline.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about N,N-dipropargylaniline.
¹H NMR Data (400 MHz, CDCl₃):
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δ 7.14-7.08 (m, 2H, ArH)
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δ 6.87-6.84 (m, 2H, ArH)
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δ 6.60 (m, 1H, ArH)
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δ 4.10 (s, 4H, NCH₂)
The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the aniline ring, the methylene protons adjacent to the nitrogen atom, and the terminal alkyne protons.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N,N-dipropargylaniline. The exact mass of the compound is 169.089 g/mol, with a calculated molecular ion peak [M]⁺ at m/z 169.08859 .
Applications in Organic Synthesis and Material Science
N,N-Dipropargylaniline has diverse applications in organic synthesis and materials science, particularly due to the presence of terminal alkyne functionalities.
Click Chemistry
One of the most significant applications of N,N-dipropargylaniline is in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The terminal alkyne groups readily react with azides to form 1,2,3-triazole derivatives.
Liu et al. demonstrated the synthesis of triazole-derived chelating ligands using N,N-dipropargylaniline (referred to as DP1 in their study). The reaction of DP1 with benzyl azide in the presence of copper(I) iodide and triethylamine resulted in the formation of bis(triazole) ligands. These ligands were subsequently used in the preparation of copper complexes with potential applications in catalysis .
Polymer Chemistry
The propargyl groups in N,N-dipropargylaniline make it suitable for polymerization reactions, particularly cyclopolymerization.
Buchmeiser et al. investigated the cyclopolymerization of N,N-dipropargyl-3,4-dialkoxyanilines, which are structurally related to N,N-dipropargylaniline. Their research demonstrated that these compounds could be polymerized using Schrock and Grubbs-Hoveyda initiators to form conjugated polyacetylene-type polymers with different ring structures in the backbone .
The resulting polymers showed interesting properties depending on the mode of insertion (α or β) of the monomer during polymerization, which affected the size of the rings in the polymer backbone. This research opened new avenues for creating polymers with tunable properties by varying the reaction conditions and catalyst structures .
Ligand Design
N,N-Dipropargylaniline serves as a precursor for the synthesis of chelating ligands used in coordination chemistry and catalysis.
Research by Liu et al. demonstrated the synthesis of N,N-bis(triazole) ligands derived from N,N-dipropargylaniline. These ligands were used to prepare copper complexes with applications in catalysis, particularly in aerobic alcohol oxidation reactions. The structural features of these ligands, including the placement of nitrogen donors, significantly influenced the stability and catalytic activity of the resulting metal complexes .
Comparison with Related Compounds
Understanding the similarities and differences between N,N-dipropargylaniline and related compounds provides insights into its reactivity patterns and potential applications.
Comparison with Other N,N-Disubstituted Anilines
Other N,N-disubstituted anilines include compounds like N,N-dipropylaniline, which contains two propyl chains instead of propargyl groups. The chemical behavior of these compounds varies based on the nature of the substituents on the nitrogen atom.
N,N-Dipropylaniline, for instance, has been studied for its biological activity, particularly its ability to inhibit microtubule formation in plants and protists. Whether N,N-dipropargylaniline exhibits similar biological activity remains to be determined through targeted research.
Future Research Directions
Several promising research directions could expand our understanding and applications of N,N-dipropargylaniline:
Advanced Materials Development
The unique structure of N,N-dipropargylaniline with its terminal alkyne groups presents opportunities for developing advanced materials through click chemistry and polymerization approaches. Future research could focus on:
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Development of stimuli-responsive polymers using N,N-dipropargylaniline as a precursor
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Creation of functional materials with applications in sensors, drug delivery, and catalysis
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Exploration of surface modification techniques using N,N-dipropargylaniline derivatives
Catalysis Applications
The ability of N,N-dipropargylaniline to form chelating ligands through click chemistry reactions suggests potential applications in catalysis:
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Design of novel catalytic systems for organic transformations
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Development of recyclable catalysts through immobilization on solid supports
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Investigation of asymmetric catalysis using chiral derivatives of N,N-dipropargylaniline
Biological Activity Studies
Comprehensive studies on the biological activity of N,N-dipropargylaniline would provide valuable insights:
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Evaluation of potential antimicrobial, antifungal, or antiparasitic properties
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Assessment of interaction with biological systems including enzymes and receptors
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Investigation of potential applications in drug discovery and development
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